Myristic Acid

Catalog No.
S590544
CAS No.
544-63-8
M.F
C14H28O2
M. Wt
228.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myristic Acid

CAS Number

544-63-8

Product Name

Myristic Acid

IUPAC Name

tetradecanoic acid

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)

InChI Key

TUNFSRHWOTWDNC-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
Sol in absolute alcohol, methanol, ether, petroleum ether, benzene, chloroform
Slightly soluble in ethyl ether; soluble in ethanol, acetone, chloroform, methanol; very soluble in benzene
In water, 22 mg/L at 30 °C
0.00107 mg/mL
practically insoluble in water; soluble in alcohol, chloroform, ethe

Synonyms

Acid, Myristic, Acid, Tetradecanoic, Myristate, Myristic Acid, Tetradecanoic Acid

Canonical SMILES

CCCCCCCCCCCCCC(=O)O

The exact mass of the compound Myristic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 64° f (ntp, 1992)4.68e-06 m0.00107 mg/ml at 25 °csol in absolute alcohol, methanol, ether, petroleum ether, benzene, chloroformslightly soluble in ethyl ether; soluble in ethanol, acetone, chloroform, methanol; very soluble in benzenein water, 22 mg/l at 30 °c0.00107 mg/mlinsoluble in water and glycerol; soluble in alcoholpractically insoluble in water; soluble in alcohol, chloroform, ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5028. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Myristic Acids. It belongs to the ontological category of straight-chain saturated fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Myristic acid (tetradecanoic acid, CAS 544-63-8) is a 14-carbon straight-chain saturated fatty acid that serves as a critical structural and functional lipid in both industrial formulations and biochemical research. Positioned between lauric acid (C12) and palmitic acid (C16), it offers a distinct intermediate melting point of approximately 54 °C, making it highly valuable for engineering phase change materials (PCMs), surfactant manufacturing, and cosmetic emulsification. In biological systems, myristic acid is uniquely distinguished by its role as the exclusive substrate for N-myristoyltransferases (NMTs), which catalyze the covalent attachment of the 14-carbon chain to the N-terminal glycine of target proteins. This specific chain length dictates its unique Krafft point in soap formulations and its precise thermal transition profile in eutectic mixtures, establishing it as a non-interchangeable precursor for applications requiring exact thermal, solubility, or enzymatic specificities[1].

Substituting myristic acid with closely related saturated fatty acids, such as lauric acid (C12) or palmitic acid (C16), fundamentally disrupts application-critical performance and biological assay validity. In thermal energy storage, replacing myristic acid with palmitic acid in eutectic mixtures shifts the phase transition temperature outside the optimal range required for specific low-temperature building control systems. In biochemical assays, palmitic acid cannot substitute for myristic acid because it undergoes S-palmitoylation at cysteine residues via a thioester bond, completely failing to engage the N-myristoyltransferase enzymes that strictly require the C14 chain to form an amide bond at N-terminal glycines. Furthermore, in surfactant and cosmetic manufacturing, altering the carbon chain length drastically shifts the Krafft point and solubility profile, leading to either premature precipitation with longer chains or insufficient emulsion stability with shorter chains [1].

Absolute Specificity in Protein Acylation Pathways

Myristic acid and palmitic acid drive entirely distinct protein lipidation pathways. Myristic acid (C14:0) is specifically recognized by N-myristoyltransferases (NMTs) to form a stable amide bond at the N-terminal glycine of target proteins. In contrast, palmitic acid (C16:0) undergoes S-palmitoylation, forming a reversible thioester bond at cysteine residues. This strict enzymatic requirement means that palmitic acid cannot be used as a substitute in assays designed to study N-myristoylated proteins [1].

Evidence DimensionProtein acylation linkage and target residue
Target Compound DataForms stable amide bond at N-terminal glycine (N-myristoylation)
Comparator Or BaselinePalmitic acid forms reversible thioester bond at cysteine (S-palmitoylation)
Quantified Difference100% divergent enzymatic pathway and linkage type
ConditionsCellular protein lipidation and NMT substrate assays

Procurement of exact C14:0 is mandatory for researchers studying N-myristoylation, as C16:0 will engage an entirely different post-translational modification pathway.

Precise Thermal Tuning in Eutectic Phase Change Materials (PCMs)

In the development of binary eutectic mixtures for thermal energy storage, the choice between myristic and palmitic acid significantly alters the thermal profile. A binary mixture of lauric acid and myristic acid (70 wt% LA / 30 wt% MA) yields a melting temperature of 35.10 °C and a latent heat of 166.18 J/g. Substituting myristic acid with palmitic acid (79 wt% LA / 21 wt% PA) raises the eutectic melting point to 37.15 °C with a latent heat of 183.07 J/g. This 2 °C shift is critical for building energy conservation applications that require precise phase transitions [1].

Evidence DimensionEutectic melting temperature
Target Compound Data35.10 °C (Lauric-Myristic acid eutectic)
Comparator Or Baseline37.15 °C (Lauric-Palmitic acid eutectic)
Quantified Difference2.05 °C lower melting point for the myristic-based eutectic
ConditionsBinary eutectic PCM formulations for building thermal management

Engineers must specify myristic acid to achieve the exact 35 °C transition threshold required for targeted low-temperature thermal regulation systems.

Specific Attenuation of STING-Dependent Immune Responses

Myristic acid demonstrates a unique capacity to modulate the cGAS-STING immune pathway that is not shared by other major saturated fatty acids. In primary macrophages infected with HSV-1, myristic acid significantly attenuated the infection-induced expression of Ifnb1 mRNA by promoting the N-myristoylation of ARF1. Head-to-head comparisons revealed that neither palmitic acid nor stearic acid exhibited this specific attenuation effect, confirming that the immunomodulatory function is strictly dependent on the 14-carbon chain length [1].

Evidence DimensionAttenuation of Ifnb1 mRNA expression
Target Compound DataSignificant attenuation via ARF1 N-myristoylation
Comparator Or BaselinePalmitic acid and stearic acid (No significant attenuation)
Quantified DifferenceExclusive pathway inhibition specific to C14:0
ConditionsHSV-1 infected primary macrophages

Validates myristic acid as the necessary specific reagent for immunological studies targeting STING-pathway degradation and N-myristoylation-dependent regulation.

N-Myristoylation and Post-Translational Modification Research

Myristic acid is the essential substrate for assays evaluating N-myristoyltransferase (NMT) activity and the functional consequences of protein N-myristoylation. Because palmitic and stearic acids cannot form the required amide linkages at N-terminal glycines, myristic acid must be procured for studying viral assembly, cGAS-STING pathway regulation, and specific kinase anchoring mechanisms [1].

Low-Temperature Phase Change Materials (PCMs)

In the formulation of organic PCMs for building energy conservation, myristic acid is utilized to create binary and ternary eutectic mixtures (e.g., with lauric or capric acid). Its specific carbon chain length allows material scientists to tune melting points precisely to the 16–35 °C range, which is critical for indoor climate control and thermal energy storage systems where palmitic acid would result in an excessively high transition temperature [2].

Surfactant and Emulsifier Manufacturing

Myristic acid is highly valued in the production of specialty soaps, shaving creams, and cosmetic emulsifiers. Its intermediate chain length provides a unique balance of hydrophobicity and water solubility, generating a richer, more stable lather and better emulsification properties than shorter-chain lauric acid, while avoiding the heavier, less soluble characteristics of stearic acid [3].

Physical Description

Tetradecanoic acid is an oily white crystalline solid. (NTP, 1992)
Pellets or Large Crystals; Liquid; Dry Powder; Other Solid; Liquid, Other Solid
White oily solid; [Hawley] Colorless, white, or faintly yellow solid; [CHEMINFO]
Solid
hard, white, or faintly yellowish, somewhat glossy, crystalline solid

Color/Form

Oily, white, crystalline solid
Crystals from methanol
Leaflets from ethyl ethe

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

228.208930132 Da

Monoisotopic Mass

228.208930132 Da

Boiling Point

482.9 °F at 100 mmHg (NTP, 1992)
326.2 °C

Flash Point

greater than 235 °F (NTP, 1992)

Heavy Atom Count

16

Density

0.8622 at 129 °F (NTP, 1992) - Less dense than water; will float
0.8622 at 54 °C/4 °C

LogP

6.11 (LogP)
6.11
log Kow = 6.11

Odor

The odor should be faint with no rancidity.

Odor Threshold

Odor Threshold Low: 10.0 [ppm]
Odor threshold (detection) from HSDB
Aroma threshold values: Detection: 10 ppm

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

129 °F (NTP, 1992)
53.9 °C

UNII

0I3V7S25AW

GHS Hazard Statements

Aggregated GHS information provided by 2671 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2102 of 2671 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 569 of 2671 companies with hazard statement code(s):;
H315 (32.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (12.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (12.65%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (60.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (12.83%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (13.36%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL THER/ The antitumor activity of some fatty acids was studied in vivo using Ehrlich ascites and solid carcinomas implanted into Swiss albino mice of Strain ddY. Suspensions of the fatty acids in Tween 80 and distilled water were admin 24 hr after tumor implantation and were continued for 5 consecutive days. Doses of 8 mg/mouse/day of myristic aicd were effective inhibitors against Ehrlich ascites tumor, more than doubling the survival time of treated versus control mice.
EXPTL THER: MYRISTIC ACID WAS AMONG 11 FATTY ACIDS TESTED AGAINST EHRLICH ASCITES CARCINOMA. EACH AGENT WAS ADMIN TO MICE BY INTRAPERITONEAL INJECTION AT THE DOSE OF 400 MG/KG/DAY 5 TIMES & THE EFFECT WAS EVALUATED WITH TOTAL PACKED CELL VOLUME RATIO ON THE 7TH DAY AFTER THE TUMOR IMPLANTATION. MYRISTIC ACID WAS HIGHLY EFFECTIVE AGAINST THE TUMOR.
/EXP THER/ Liposomes consisting of dicetyl-phosphate, cholesterol, lecithin and stearic or myristic or oleic acid, exert a protective effect for mice against experimental infection by Salmonella typhimurium, and delay both the onset and mortality B16 melanoma in these animals. Liposomes labelled with 3H-myristic acid were used as probes in the spleen and liver. ... the treatment schedule rather than route of administration of liposomes, is important. The results show that in order to induce protection, preventive treatment must start at least three days before. Longer treatments do not increase the degree of protection, and treatments started at the same time as, or following experimental infection or tumor transplantation, have no effect.
/EXPTL THER/ ... The purpose of this study was to examine the effect of moderate intakes of myristic acid (MA) associated with recommended intake of alpha-linolenic acid (ALA) on lecithin-cholesterol acyltransferase (LCAT) activity in humans. Two experimental diets were tested for 3 months each. Diet 1-MA 1.2% of total energy (TE) and ALA 0.9% TE, diet 2-MA 1.8% and ALA 0.9% TE; a control diet (MA 1.2% and ALA 0.4% TE) was given 3 months before diet 1 and diet 2. The endogenous activity of LCAT was determined at completion of each diet. Compared with the control diet (13.2 +/- 3.1 umol CE/(L x h)), LCAT activity increased significantly (P < 0.001) with diet 1 (24.2 +/- 3.6 umol CE/(L x h)) and diet 2 (33.3 +/- 7.4 micromol CE/(L x h)); the increase observed with diet 2 was significantly (P < 0.001) greater than that due to diet 1. These results suggest that ALA (from rapeseed oil, mainly in sn-2 position) and MA (from dairy fat, mainly in sn-2 position) favor LCAT activity, by respective increases of 83 and 38%. When they are supplied together, a complementary effect was observed (average increase of 152%). Moreover, these observations were associated with a decrease of the ratio of total to HDL-cholesterol. In conclusion, /the/results suggest that moderate supply of MA (1.8% TE) associated with the recommended intake of ALA (0.9% TE) contributes to improve LCAT activity.
For more Therapeutic Uses (Complete) data for MYRISTIC ACID (6 total), please visit the HSDB record page.

Pharmacology

Myristic Acid is a saturated long-chain fatty acid with a 14-carbon backbone. Myristic acid is found naturally in palm oil, coconut oil and butter fat.

Mechanism of Action

... The specific hypothesis tested was that free fatty acid association with CD36, a class B scavenger receptor, induces the activation of endothelial nitric-oxide synthase (eNOS). A human microvascular endothelial cell line and a transfected Chinese hamster ovary cell system were used to determine which free fatty acids stimulate eNOS. Surprisingly, only myristic acid, and to a lesser extent palmitic acid, stimulated eNOS. The stimulation of eNOS was dose- and time-dependent. Competition experiments with other free fatty acids and with a CD36-blocking antibody demonstrated that the effects of myristic acid on eNOS required association with CD36. Further mechanistic studies demonstrated that the effects of myristic acid on eNOS function were not dependent on PI 3-kinase, Akt kinase, or calcium. Pharmacological studies and dominant negative constructs were used to demonstrate that myristic acid/CD36 stimulation of eNOS activity was dependent on the activation of AMP kinase. These data demonstrate an unexpected link among myristic acid, CD36, AMP kinase, and eNOS activity.

Vapor Pressure

1 mmHg at 288 °F ; 5 mmHg at 345 °F; 760 mmHg at 604 °F (NTP, 1992)
0.0000014 [mmHg]
1.40X10-6 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

544-63-8
32112-52-0

Absorption Distribution and Excretion

IN NORMAL RATS, HIGHER RADIOACTIVITY WAS FOUND IN HEART, LIVER, SPLEEN & ADRENALS 2 HR AFTER ADMIN OF PALMITIC ACID THAN AFTER ADMIN OF MYRISTIC ACID. IN GRANULOMA POUCH-BEARING RATS, RADIOACTIVITY SHOWED HIGHER DISTRIBUTION IN ADRENALS & POUCH EXUDATE 2 HR AFTER PALMITIC ACID ADMIN, COMPARED TO THOSE GIVEN MYRISTIC ACID. RADIOACTIVITY IN THE POUCH WALL WAS GREATER IN RATS GIVEN MYRISTIC ACID.
Fatty acids originating from adipose tissue stores are either bound to serum albumin or remain unesterified in the blood.
Oleic, Palmitic, Myristic, and Stearic Acids are primarily transported via the lymphatic system, and Lauric Acid is transported by the lymphatic and (as a free fatty acid) portal systems.

Metabolism Metabolites

IN RATS FED COCONUT OIL, MYRISTIC ACID WAS ONE OF THE PRINCIPAL FATTY ACIDS PRESENT IN HEPATIC AND ADIPOSE TISSUE TRIGLYCERIDES. ETHANOL INCR THE PROPORTIONS OF MYRISTIC ACID.
IN ADDITION TO METABOLISM BY BETA-OXIDATION, MYRISTIC ACID HAS BEEN SHOWN TO UNDERGO CHAIN ELONGATION TO PALMITIC & STEARIC ACIDS, DESATURATION TO MYRISTOLEIC ACID & INCORPORATION INTO HEPATIC NEUTRAL LIPIDS (& TO A LESSER EXTENT, PHOSPHOLIPIDS).
THE CONVERSION OF SATURATED FATTY ACIDS TO MONOUNSATURATED FATTY ACIDS BY THE 9000 X G SUPERNATANT RAT LIVER HOMOGENATE WAS LESS FOR MYRISTIC ACID THAN FOR PALMITIC ACID. THESE FATTY ACIDS PRODUCED ONLY DELTA9-MONOENOIC ACIDS OF THE SAME CHAIN LENGTH.
MYRISTATE INCORPORATED FROM (14)C-LABELED ACETATE WAS PREFERENTIALLY ESTERIFIED INTO TRIGLYCERIDE, WHEREAS THE LABELED STEARATE WAS CONVERTED INTO PHOSPHOLIPIDS IN THE ISOLATED RAT ADIPOSE CELLS.
For more Metabolism/Metabolites (Complete) data for MYRISTIC ACID (6 total), please visit the HSDB record page.
Tetradecanoic acid has known human metabolites that include 13-Hydroxytetradecanoic acid.

Wikipedia

Myristic_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emulsifying; Cleansing

Methods of Manufacturing

Preparation from tall-oil fatty acids: Segessmann, Molnar, U.S. pat 2,481,356 (1949); from 9-ketotetradecanoic acid; by electrolysis of methyl hydrogen adipate + decanoic acid; by Maurer oxidation of myristyl alcohol; from cetanol: Selwitz, U.S. pat. 2,969,380 (1961 to Gulf).
Fractional distillation of coconut acid and other vegetable oils.
Lauric acid, broad cut (fractionation; coproduced with lauric acid, narrow cut).
From fatty acid mixture of palm seed oil.

General Manufacturing Information

Not Known or Reasonably Ascertainable
Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Chemical Product and Preparation Manufacturing
Plastics Product Manufacturing
Paper Manufacturing
Other (requires additional information)
Adhesive Manufacturing
All Other Basic Organic Chemical Manufacturing
Textiles, apparel, and leather manufacturing
Miscellaneous Manufacturing
Wholesale and Retail Trade
Petroleum Lubricating Oil and Grease Manufacturing
Food, beverage, and tobacco product manufacturing
Tetradecanoic acid: ACTIVE
Potassium salts of fatty acids are used as insecticides, acaricides, herbicides and algaecides. They are used to control a variety of insects and mosses, algae, lichens, liverworts and other weeds, in or on many food and feed crops, ornamental flower beds, house plants, trees, shrubs, walks and driveways, and on dogs, puppies and cats. /Fatty acid salts/
Commercial products contain 91 to 93% C14 or 96 to 99% C14.

Analytic Laboratory Methods

A MAJOR COMPONENT (MYRISTIC ACID) OF THE CHROMATOGRAPHIC PROFILE DECREASED IN ABUNDANCE WITH TIME WHILE METHYL MYRISTATE INCREASED. IDENTIFICATION WAS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY.
PROCEDURE IS DESCRIBED FOR THE RAPID PREPN OF PHENACYL AND NAPHTHACYL DERIVATIVES OF FATTY ACIDS (WHICH INCLUDED TETRADECANOIC ACID). ANALYSIS BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. ANALYSES OF PHENACYL & NAPHTHACYL DERIVATIVES OF FATTY ACIDS FROM SEVERAL SEED OILS COMPARED WELL WITH VALUES OBTAINED BY GAS-LIQUID CHROMATOGRAPHY.
CONSTITUENTS OF NUTMEG WERE DETERMINED BY TANDEM MASS SPECTROMETRY.
Analyte: myristic acid; matrix: chemical purity; procedure: gas chromatography with flame ionization detection and comparison to standards
For more Analytic Laboratory Methods (Complete) data for MYRISTIC ACID (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: myristic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 280 nm
Analyte: myristic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole
Analyte: myristic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 530 nm (emission)
Analyte: myristic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 360 nm (excitation) and 420 nm (emission): limit of detection: 50 ng
For more Clinical Laboratory Methods (Complete) data for MYRISTIC ACID (16 total), please visit the HSDB record page.

Interactions

CELL GROWTH OF SACCHAROMYCES CEREVISIAE ATCC 12341 WAS INHIBITED BY THE ANTIBIOTIC CERULENIN, A SPECIFIC INHIBITOR OF FATTY ACID & STEROL SYNTHESIS, WAS REVERSED BY MYRISTIC ACID IN A 14:0 RATIO. IT PRODUCED OVER 70% REVERSION OF CELL GROWTH INHIBITION. MYRISTIC ACID TAKEN INTO THE CELLS WAS METABOLIZED & SYNTHESIZED INTO FATTY ACIDS OF A COMPOSITION CLOSELY SIMILAR TO THAT OF THE NATIVE FATTY ACIDS, & THIS WAS CONSIDERED TO BE RESPONSIBLE FOR THE RECOVERY OF CELL GROWTH.
... Reports the results of a 6 week feeding study in rats exposed to a diet that contained 50% fat as caprilic and myristic acids. This resulted in hyperlipidemia but no other effects were reported. ... Describes the results of a 90 day feeding study in rabbits that received 25 mg/kg/day of hydrogenated coconut oil (containing glycerides of lauric, capric, myristic, palmitic, and oleic acids). Rabbits exhibited hypercholesteremia, increased plasma triglycerides and fatty acids, accumulation of cholesterol in the liver and aorta, and alteration of hepatic enzyme activity.
The effect of dietary myristic acid, fed as trimyristin either mixed or interesterified with groundnut oil, on serum cholesterol levels was examined in rats. Incorporation of trimyristin in the oil resulted in marked incr in serum cholesterol levels, compared with rats fed groundnut oil only, although a direct relation between serum cholesterol & the myristic acid content of the dietary fat was not apparent. /Ttrimyristin/
... Associations between serum fatty acid composition as well as fatty acid intakes and prostate cancer risk were examined ... The cohort included 29,133 male smokers aged 50-69 years. During 5-8 years of follow-up, 246 prostate cancer cases were diagnosed. One control was selected and matched by age (1 month) for each case from the cohort subjects alive and free of prostate cancer at the time the case was diagnosed. This study included 198 case-control pairs with baseline serum sample available for both. Fatty acids of serum cholesterol esters were measured as a percentage of total fatty acids, using capillary gas chromatography. Intakes of fatty acids were assessed from a validated self-administered dietary questionnaire ... Twofold risk was found in the highest quartile of serum myristic acid compared with the lowest quartile (odds ratio, 1.93; 95% confidence interval, 1.02-3.64) ...

Dates

Last modified: 08-15-2023

Merck Index, 11th Edition, 6246

Bond, Andrew D. (2003). "On the crystal structures and melting point alternation of the n-alkyl carboxylic acids" (PDF). RSC.org. Royal Society of Chemistry. Retrieved 17 June 2014.

G., Chuah T.; D., Rozanna; A., Salmiah; Y., Thomas Choong S.; M., Sa'ari (2006). "Fatty Acids used as Phase Change Materials (PCMs) for Thermal Energy Storage in Building Material Applications" (PDF). University Putra Malaysia. Retrieved 17 June 2014.

Lide, David R., ed. (2009). CRC Handbook of Chemistry and Physics (90th ed.). Boca Raton, Florida: CRC Press. ISBN 978-1-4200-9084-0.

Seidell, Atherton; Linke, William F. (1940). Solubilities of Inorganic and Organic Compounds (3rd ed.). New York: D. Van Nostrand Company. pp. 762–763.

Tetradecanoic acid in Linstrom, Peter J.; Mallard, William G. (eds.); NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg (MD), http://webbook.nist.gov

Vargaftik, Natan B.; et al. (1993). Handbook of Thermal Conductivity of Liquids and Gases (illustrated ed.). CRC Press. p. 305. ISBN 978-0-8493-9345-7.

Yaws, Carl L. (2009). Transport Properties of Chemicals and Hydrocarbons. New York: William Andrew Inc. p. 177. ISBN 978-0-8155-2039-9.

Beare-Rogers, J. L; Dieffenbacher, A; Holm, J. V (2001). "Lexicon of lipid nutrition (IUPAC Technical Report)". Pure and Applied Chemistry. 73 (4): 685–744. doi:10.1351/pac200173040685. S2CID 84492006.

Sigma-Aldrich Co., Myristic acid.

"Myristic Acid". ChemicalLand21.com. AroKor Holdings Inc. Retrieved 17 June 2014.

Playfair, Lyon (2009). "XX. On a new fat acid in the butter of nutmegs". Philosophical Magazine. Series 3. 18 (115): 102–113. doi:10.1080/14786444108650255. ISSN 1941-5966.

Council of Europe, August 2007 Natural Sources of Flavourings, Volume 2, p. 103, at Google Books

John Charles Sawer Odorographia a natural history of raw materials and drugs used in the perfume industry intended to serve growers, manufacturers and consumers, p. 108, at Google Books

Nasaruddin, Mohd hanif; Noor, Noor Qhairul Izzreen Mohd; Mamat, Hasmadi (2013). "Komposisi Proksimat dan Komponen Asid Lemak Durian Kuning (Durio graveolens) Sabah" [Proximate and Fatty Acid Composition of Sabah Yellow Durian (Durio graveolens)] (PDF). Sains Malaysiana (in Malay). 42 (9): 1283–1288. ISSN 0126-6039. OCLC 857479186. Retrieved 28 November 2017.

Cox, David L. Nelson, Michael M. (2005). Lehninger principles of biochemistry (4th ed.). New York: W.H. Freeman. ISBN 978-0716743392.

Kromhout, Daan; et al. (1995). "Dietary Saturated and transFatty Acids and Cholesterol and 25-Year Mortality from Coronary Heart Disease: The Seven Countries Study". Preventive Medicine. 24 (3): 308–315. doi:10.1006/pmed.1995.1049. PMID 7644455.

Explore Compound Types